3-Amino-4-hydroxybutyric acid
描述
Historical Context and Discovery
The historical development of 3-amino-4-hydroxybutyric acid research can be traced through several decades of amino acid and neurotransmitter studies. Early investigations into this compound emerged from broader research into gamma-aminobutyric acid pathways and related metabolites. Significant progress was made in the 1980s when researchers developed synthetic methodologies for producing this compound under controlled laboratory conditions.
A pivotal study published in 1988 demonstrated the formation of gamma-amino-beta-[³H]hydroxybutyric acid in rat brain tissue from 2-[³H]-hydroxyputrescine, establishing important metabolic pathways for this compound. The research utilized sophisticated analytical techniques including ion-exchange chromatography, high-voltage paper electrophoresis, and recrystallization methods to identify and characterize the radioactive compound. This work provided crucial evidence for the endogenous production and metabolism of this compound in mammalian systems.
The development of practical synthesis methods marked another significant milestone in the compound's research history. Scientists established a three-step synthesis process beginning with crotonic acid as an inexpensive starting material, utilizing the Wohl-Ziegler reaction for bromination, followed by conversion with ammonium hydroxide to produce 4-aminocrotonic acid, and finally refluxing in water with strong acid resin to yield the target compound in good yields. This methodology represented a substantial advancement in making the compound more accessible for research purposes.
More recent investigations have expanded understanding of the compound's role in metabolic pathways. Research published in 2009 identified alternative routes for gamma-aminobutyric acid catabolism involving the reduction of succinate-semialdehyde into gamma-hydroxybutyric acid and subsequent polymerization processes. These findings have contributed to a deeper understanding of the compound's position within broader metabolic networks and its potential industrial applications.
Nomenclature and Classification
The nomenclature of this compound reflects its complex chemical structure and multiple stereoisomeric forms. The compound is systematically classified under several naming conventions, each emphasizing different aspects of its molecular structure and stereochemistry.
| Property | Value |
|---|---|
| IUPAC Name | (3S)-3-amino-4-hydroxybutanoic acid |
| Molecular Formula | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol |
| CAS Registry Numbers | 16504-57-7 (S-isomer), 589-44-6 (racemic), 16504-56-6 (R-isomer) |
| PubChem CID | 1502045 (S-isomer), 193314 (racemic), 1502076 (R-isomer) |
| InChI Key | BUZICZZQJDLXJN-VKHMYHEASA-N (S-isomer) |
The compound's classification within chemical taxonomy places it firmly within the beta amino acids and derivatives category. This classification is based on the presence of an amino group attached to the beta carbon atom relative to the carboxylic acid group. The compound belongs to the broader kingdom of organic compounds and the super class of organic acids and derivatives.
Alternative nomenclature includes several synonyms that reflect different naming approaches and historical usage patterns. The S-stereoisomer is commonly referred to as D-Beta-Homoserine, while other designations include (-)-4-Hydroxy-3-Aminobutyric Acid and Aspartimol. The racemic mixture is frequently identified by the acronym gamma-amino-beta-hydroxybutyric acid in neurochemical literature, though this abbreviation conflicts with the requirement for full names only in formal chemical documentation.
The Standard International Chemical Identifier (InChI) system provides unambiguous structural representation: InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 for the S-stereoisomer. This systematic approach ensures precise identification across different research contexts and databases.
Chemical database entries utilize multiple identification systems to accommodate various research requirements. The Molecular Design Limited (MDL) number MFCD00270242 serves as another unique identifier, while simplified molecular-input line-entry system (SMILES) notation represents the structure as C(C(CO)N)C(=O)O. These multiple identification systems reflect the compound's importance across diverse research applications and the need for standardized chemical communication.
Structural Isomers and Related Gamma-Amino Acids
This compound exists in multiple stereoisomeric forms, each possessing distinct chemical and potentially biological properties. The compound's stereochemistry centers around the third carbon atom, creating R and S enantiomers that exhibit different spatial arrangements of substituent groups.
The R-enantiomer, designated as (3R)-3-amino-4-hydroxybutanoic acid, is also known as L-beta-Homoserine and carries the CAS number 16504-56-6. This isomer represents one half of the enantiomeric pair and demonstrates specific optical rotation properties that distinguish it from its S-counterpart. The structural representation shows the amino group positioned in a specific three-dimensional orientation relative to the hydroxyl and carboxylic acid groups.
| Isomer | Common Name | CAS Number | Specific Rotation | Melting Point |
|---|---|---|---|---|
| (3S)-isomer | D-Beta-Homoserine | 16504-57-7 | [α]D = -17.0 ± 2° (c=1 in H₂O) | Not specified |
| (3R)-isomer | L-beta-Homoserine | 16504-56-6 | [α]D = +17.0 ± 2° (c=1 in H₂O) | Not specified |
| Racemic mixture | This compound | 589-44-6 | 0° (racemic) | 223°C (decomposition) |
The gamma-amino acid family encompasses numerous structurally related compounds that share the characteristic feature of an amino group attached to the gamma carbon position. Within this classification, this compound represents one member of a diverse group that includes gamma-aminobutyric acid, gamma-acetylenic gamma-aminobutyric acid, and various other derivatives.
Related structural analogs include compounds with similar carbon skeletons but different functional group arrangements. The 4-amino-3-hydroxybutyric acid isomer represents a positional isomer where the amino and hydroxyl groups exchange positions on the carbon chain. This structural relationship demonstrates the importance of precise positioning in determining chemical properties and potential biological activities.
The broader category of homoserine-related compounds includes several structurally similar molecules. Homoserine itself, with the formula HO₂CCH(NH₂)CH₂CH₂OH, represents the parent structure from which this compound can be conceptually derived through carbon chain modifications. This relationship illustrates the interconnected nature of amino acid chemistry and the systematic approaches used to understand structural relationships.
Comparative structural analysis reveals that this compound shares certain features with other beta amino acids while maintaining unique characteristics. The presence of both amino and hydroxyl functional groups on the four-carbon chain creates specific chemical reactivity patterns and potential for hydrogen bonding interactions that distinguish it from simpler amino acid structures. These structural features contribute to its classification as a gamma amino acid and its specific position within the broader amino acid taxonomy.
属性
IUPAC Name |
3-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZICZZQJDLXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307808 | |
| Record name | 3-Amino-4-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-44-6 | |
| Record name | 3-Amino-4-hydroxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IRA1O887Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Bromination-Amination-Hydrolysis Route
A three-step synthesis starting from crotonic acid is widely documented. The process involves:
- Bromination : Crotonic acid undergoes Wohl-Ziegler bromination with N-bromosuccinimide (NBS) under radical initiation to yield 4-bromocrotonic acid.
- Amination : Treatment with concentrated ammonium hydroxide replaces the bromine atom with an amine group, forming 4-aminocrotonic acid.
- Hydrolysis : Refluxing 4-aminocrotonic acid in aqueous acidic conditions (e.g., 4–6N H2SO4) induces hydroxyl group formation, producing 3-AHBA.
Key Conditions :
Hydroxyproline Ester Route
A stereospecific method starts from (2S,4R)-4-hydroxyproline methyl ester hydrochloride:
- Deprotection : Alkali metal methoxide (e.g., NaOMe) cleaves the ester group.
- Oxidation : Hydrogen peroxide in alkaline media oxidizes the intermediate to (R)-4-hydroxy-2-pyrrolidone.
- Acid Hydrolysis : 6N HCl reflux converts the pyrrolidone to (R)-3-AHBA.
Key Conditions :
Biocatalytic and Enzymatic Methods
Pantothenate Synthetase-Mediated Coupling
Enzymatic synthesis using pantothenate synthetase enables stereoselective amide bond formation. The enzyme catalyzes the ATP-dependent condensation of β-alanine with 4-hydroxybutyric acid, though substrate engineering is required for 3-AHBA production.
Key Features :
- Substrate : 4-Hydroxybutyric acid derivatives.
- Conditions : pH 7.5, 37°C, ATP/Mg2+ cofactors.
Yield : ~50–60% (theoretical).
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance efficiency:
- Reactor Design : Tubular reactors with in-line mixing for bromination and amination steps.
- Acid Hydrolysis : Multi-stage distillation columns for controlled hydrolysis.
Advantages :
Ion Exchange Purification
Post-synthesis purification uses strong cation-exchange resins (e.g., Dowex 50WX8) to isolate 3-AHBA from byproducts. Elution with dilute ammonia yields ≥98% pure product.
Stereochemical Control
Asymmetric Synthesis
Chiral auxiliaries (e.g., oxazolidinones) direct stereochemistry during amination. For example, (S)-4-benzyloxazolidin-2-one ensures (R)-configuration at C3.
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Bromination-Amination | 65–70 | Low | Moderate | High |
| Hydroxyproline Route | 94 | High (R) | High | Moderate |
| Enzymatic Synthesis | 50–60 | High | Low | Low |
| Continuous Flow | 80–85 | Moderate | High | High |
化学反应分析
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 0–5°C, aqueous H₂SO₄ | 3-Amino-4-oxobutyric acid | 72% | |
| CrO₃ (Jones reagent) | Acetone, 25°C | 3-Amino-4-oxobutyric acid | 65% |
Oxidation typically preserves the amino group while converting the hydroxyl to a ketone. Stereochemical integrity at C3 is maintained under mild acidic conditions .
Reduction Reactions
The carboxylic acid moiety can be reduced to an alcohol:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | 3-Amino-1,4-butanediol | 58% | |
| BH₃·THF | 0°C, then H₂O quench | 3-Amino-1,4-butanediol | 47% |
The amino group remains unaffected, but over-reduction to amines has been observed with prolonged exposure to LiAlH₄ .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PBr₃ | Ether, −20°C | 3-Amino-4-bromobutyric acid | 81% | |
| SOCl₂ | Reflux, 6 hrs | 3-Amino-4-chlorobutyric acid | 68% |
Halogenation via Wohl-Ziegler bromination (NBS, CCl₄) is also effective for introducing bromine at C4 .
Cyclization Reactions
Intramolecular reactions form heterocyclic structures:
| Conditions | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| HCl (gas), 100°C | (R)-4-Hydroxy-2-pyrrolidone | None | 89% | |
| H₂O, H₂SO₄, reflux | β-Lactam derivative | Acidic resin | 76% |
Cyclization to pyrrolidones occurs via intramolecular amide bond formation under acidic or thermal stress .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃OH, H₂SO₄ | Reflux, 12 hrs | Methyl 3-amino-4-hydroxybutyrate | 92% | |
| NH₃ (aq), RT | 24 hrs | 3-Amino-4-hydroxybutyramide | 85% |
Esterification proceeds efficiently under Fischer conditions, while amidation requires prolonged exposure to aqueous ammonia .
Stereochemical Transformations
Enzymatic resolution using transaminases achieves enantiomeric enrichment:
| Enzyme | Substrate | Product | ee | Source |
|---|---|---|---|---|
| PLP-dependent transaminase | Racemic mixture | (S)-3-Amino-4-hydroxybutyric acid | >99% |
Biocatalytic cascades combining aldolases and transaminases enable stereoselective synthesis from formaldehyde and alanine .
Stability and Degradation
-
Thermal Decomposition : Degrades above 200°C, producing CO₂ and NH₃ .
-
pH Sensitivity : Stable in neutral aqueous solutions but undergoes hydrolysis to β-alanine derivatives under strongly acidic (pH < 2) or basic (pH > 10) conditions .
This reactivity profile underscores its utility in synthesizing bioactive molecules, including GABA analogs and heterocyclic pharmaceuticals .
科学研究应用
Introduction to 3-Amino-4-hydroxybutyric Acid
This compound, also known as (3R)-3-amino-4-hydroxybutanoic acid, is a beta-amino acid characterized by a hydroxy group at the fourth position and an amino group at the third position of the butanoic acid chain. This compound has garnered attention in scientific research due to its potential applications in various fields, including neurobiology, pharmacology, and diagnostics.
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 119.12 g/mol
- Synonyms : L-beta-Homoserine, (R)-3-Amino-4-hydroxybutanoic acid
The structure of this compound facilitates its role as a metabolic product and a potential therapeutic agent in several biological pathways.
Neuropharmacology
-
GABAergic System Modulation :
- This compound has been studied for its effects on the GABAergic system, which plays a crucial role in neurotransmission and neuronal excitability. Research indicates that it may act as an endogenous ligand for GABA receptors, influencing various neurological functions such as anxiety and mood regulation .
- Cerebral Insufficiency Treatment :
Diagnostic Applications
- Biomarkers for Tumor Burden :
- Predictive Models for Cancer Prognosis :
Therapeutic Potential
-
Growth Hormone Release :
- Investigations into the effects of this compound on hormone release have shown mixed results, with some studies indicating no significant changes in plasma levels of growth hormone, prolactin, or cortisol upon administration . However, further research is needed to elucidate its role in endocrine regulation.
- Cardiovascular Effects :
Case Study 1: Neuropharmacological Effects
A study conducted on the effects of this compound on rat models demonstrated its ability to induce hypotensive responses when administered intravenously. This effect was dose-dependent and was influenced by GABA receptor antagonists, highlighting its significance in cardiovascular research.
Case Study 2: Cancer Biomarker Research
In a cohort study involving patients with varying tumor burdens, levels of metabolites derived from hydroxybutyric acid were measured pre- and post-surgery. The findings indicated that specific metabolites correlated strongly with tumor size and surgical outcomes, supporting their role as biomarkers for cancer prognosis.
作用机制
The mechanism of action of 3-Amino-4-hydroxybutyric acid involves its interaction with specific molecular targets and pathways. It can act as an agonist at certain receptors in the central nervous system, similar to gamma-hydroxybutyric acid, which binds to GABA-B receptors and GHB receptors . This interaction can modulate neurotransmitter release and influence various physiological processes.
相似化合物的比较
Chemical Identity :
Physicochemical Properties :
- Melting Point : 216°C (reported variations: 228°C, 232–233.5°C)
- Derivatives: Hydrochloride salt (C₄H₉NO₃·HCl, MW 155.58 g/mol, mp 156°C)
- LogP : -0.519 (indicating high polarity)
- Hydrogen Bonding: 3 H-bond donors, 5 H-bond acceptors
Comparison with Structurally Related Compounds
Structural Isomers and Positional Analogs
Phenyl-Substituted Derivatives
Stereoisomers
Physicochemical and Pharmacological Contrasts
Polarity and Solubility
- This compound: High water solubility due to polar groups (LogP = -0.519) .
- Phenyl Derivatives: Reduced solubility (e.g., 4-Amino-3-phenylbutyric acid HCl: LogP ~1.2) but improved blood-brain barrier penetration .
生物活性
3-Amino-4-hydroxybutyric acid, also known as gamma-amino-beta-hydroxybutyric acid (GABOB), is a compound with significant biological activity primarily in the central nervous system. This article explores its pharmacological properties, therapeutic potential, and relevant case studies, supported by diverse research findings.
This compound is a derivative of gamma-aminobutyric acid (GABA) and exhibits properties that suggest a role as a neuromodulator. It is structurally similar to GABA, allowing it to interact with GABA receptors and influence neurotransmission. The compound has been shown to increase cerebral glucose metabolism while decreasing lactate levels, indicating its potential neuroprotective effects .
Pharmacological Effects
1. Antiepileptic Activity:
GABOB has been investigated for its antiepileptic properties. In clinical studies involving patients with refractory epilepsy, GABOB was administered as an adjunct therapy. Results indicated a significant reduction in seizure frequency among participants, suggesting its efficacy in managing severe focal epilepsy .
2. Neuroprotective Effects:
Research indicates that GABOB may offer neuroprotection against excitotoxicity, which is often implicated in neurodegenerative diseases. The compound has been shown to inhibit electrical discharges in animal models of seizures, further supporting its role in protecting neuronal integrity .
3. Cognitive Enhancement:
Some studies have suggested that GABOB may enhance cognitive functions such as learning and memory. In animal models, it has been observed to improve performance in memory tasks, potentially due to its modulatory effects on GABAergic signaling pathways .
Case Study 1: Epilepsy Management
A study involving 25 adult patients with severe partial epilepsy reported that the introduction of GABOB as an add-on therapy led to a notable decrease in total seizure frequency over a specified period. Patients were monitored for clinical status before and after treatment, demonstrating the compound's potential as an effective antiepileptic agent.
Case Study 2: Neurochemical Analysis
In a case involving a patient with 3-hydroxybutyric aciduria presenting symptoms of cerebellar ataxia, elevated levels of this compound were detected through advanced metabolic profiling techniques. This case highlights the importance of understanding the metabolic pathways associated with GABOB and its implications in neurological disorders .
Research Findings and Data Tables
The following table summarizes key research findings related to the biological activity of this compound:
| Study | Objective | Findings | |
|---|---|---|---|
| Study on Antiepileptic Activity | Evaluate efficacy in epilepsy | Significant reduction in seizure frequency | Supports use as adjunct therapy |
| Neuroprotective Study | Assess neuroprotective effects | Inhibition of excitotoxic neuronal damage | Suggests protective role against neurodegeneration |
| Cognitive Function Study | Investigate effects on memory | Improved performance in memory tasks | Indicates potential for cognitive enhancement |
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-4-hydroxybutyric acid, and how do reaction conditions influence yield and purity?
- The compound is synthesized via methods such as condensation reactions (e.g., Jollès’ method using β-alanine derivatives) or enzymatic processes. Key steps include pH control (e.g., maintaining acidic conditions during crystallization) and purification via recrystallization from water or ethanol . For chiral variants, asymmetric synthesis with chiral catalysts (e.g., L-proline derivatives) ensures stereochemical fidelity . Yield optimization requires monitoring reaction temperature (e.g., 50–80°C) and stoichiometric ratios of reactants like hydroxylamine .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Use techniques like X-ray crystallography to confirm molecular geometry (linear formula: HOCH₂CH(NH₂)CH₂COOH) and FT-IR spectroscopy to identify functional groups (e.g., -OH at ~3200 cm⁻¹, -COOH at ~1700 cm⁻¹) . Melting point determination (reported ranges: 216°C, 228°C, or 232–233.5°C) must account for polymorphic forms or hydrate formation . HPLC with UV detection (λ = 210–220 nm) is recommended for purity assessment .
Q. What are the primary biological activities of this compound, and how are these evaluated experimentally?
- The compound exhibits anti-inflammatory and antifungal properties. In vitro assays include:
- Anti-inflammatory : Inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
- Antifungal : Broth microdilution assays against Candida spp., with MIC values correlated to hydroxyl group positioning .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact the biological activity of this compound derivatives?
- Enantiomers like (R)-4-Amino-3-hydroxybutanoic acid show distinct receptor binding affinities. Use chiral HPLC or polarimetry to resolve enantiomers, and compare activity via dose-response curves in target assays (e.g., GABA receptor modulation). The (R)-enantiomer may exhibit enhanced CNS activity due to structural compatibility with neural receptors .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?
- Discrepancies in melting points (216°C vs. 232°C) arise from polymorphic forms or hydrate vs. anhydrous crystals. Employ differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to detect hydration states . Cross-validate with single-crystal X-ray diffraction to confirm lattice structures .
Q. How do laboratory-scale synthesis methods compare to industrial production approaches for this compound?
- Lab-scale : Focus on chiral purity using asymmetric catalysis (e.g., Ru-BINAP complexes) or enzymatic resolution (e.g., lipases) .
- Industrial-scale : Fermentation using engineered Escherichia coli strains optimized for NADPH regeneration to enhance yield (>80%). Downstream processing includes ion-exchange chromatography and lyophilization .
- Key metrics: Lab methods prioritize enantiomeric excess (ee > 98%), while industrial methods emphasize cost-efficiency (e.g., <$50/kg) .
Q. What mechanistic insights explain the dual anti-inflammatory and antifungal actions of this compound?
- Anti-inflammatory : Proposed inhibition of NF-κB signaling via hydroxyl group-mediated redox modulation .
- Antifungal : Disruption of fungal membrane integrity by chelating metal ions (e.g., Zn²⁺) essential for ergosterol biosynthesis .
- Validate via knockout models (e.g., NF-κB-deficient mice) and metal-uptake assays (ICP-MS) in fungal cultures .
Methodological Notes
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, pKa) with bioactivity .
- Safety Protocols : Handle hydrochloride derivatives (e.g., C₄H₉NO₃·HCl) with PPE to avoid respiratory irritation (LD₅₀ = 12.68 mg/kg in mice) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, ensuring IACUC approval for rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
